molecular formula C22H21N3O2S B2414890 5-((4-(3,4-Dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251546-22-1

5-((4-(3,4-Dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2414890
CAS No.: 1251546-22-1
M. Wt: 391.49
InChI Key: VASNMLPTFFXRLV-UHFFFAOYSA-N
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Description

5-((4-(3,4-Dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Properties

IUPAC Name

5-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-26-18-9-7-16(8-10-18)22-24-20(27-25-22)12-21-23-19(13-28-21)17-6-5-14(2)15(3)11-17/h5-11,13H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASNMLPTFFXRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3,4-Dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a novel derivative that has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity based on diverse sources, including recent studies and case analyses.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole ring fused with a thiazole moiety and an ethoxy-substituted phenyl group. This unique combination is believed to enhance its biological efficacy through synergistic interactions among the various functional groups.

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives, revealing promising results:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the oxadiazole core have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . Notably, the introduction of electron-withdrawing groups (EWGs) in the structure often increased antitumor activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects appears to involve apoptosis induction. For example, western blot analyses indicated that certain oxadiazole derivatives increase p53 expression and promote caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored:

  • Broad-Spectrum Efficacy : Research indicates that compounds with oxadiazole scaffolds demonstrate significant antibacterial and antifungal activities. For instance, studies on 1,3,4-oxadiazole derivatives have shown effectiveness against Mycobacterium bovis BCG and other pathogens . The binding affinity of these compounds to key enzymes involved in bacterial fatty acid biosynthesis suggests a mechanism of action that disrupts vital cellular processes.

Study 1: Anticancer Evaluation

In a study evaluating various oxadiazole derivatives for anticancer activity, compounds were tested against multiple cancer cell lines. One derivative displayed an IC50 value comparable to that of Tamoxifen, indicating its potential as a therapeutic agent .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715.63Apoptosis via p53 activation
Compound BA5490.75Cell cycle arrest

Study 2: Antimicrobial Testing

A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties against Mycobacterium species. The most active compound demonstrated significant inhibition in both active and dormant states of the bacteria.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound XM. bovis BCG0.072 µM

Scientific Research Applications

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative activities against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole compounds displayed cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Compounds with oxadiazole and thiazole groups have been reported to possess antimicrobial activities. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticonvulsant Activity

Some derivatives of thiazoles have shown promise as anticonvulsants in preclinical models. The incorporation of the thiazole moiety in the structure may enhance the central nervous system penetration of these compounds, potentially leading to effective seizure control .

Anti-inflammatory Effects

Oxadiazoles are also being explored for their anti-inflammatory properties. Compounds similar to 5-((4-(3,4-dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Studies have indicated that derivatives containing oxadiazole can serve as efficient emitters due to their high photoluminescence quantum yields .

Sensor Development

The thiazole moiety contributes to the electron-withdrawing characteristics necessary for developing sensors that detect metal ions or small organic molecules. Research has demonstrated that similar compounds can be employed as chemosensors due to their selective binding properties .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various oxadiazole derivatives and assessed their anticancer efficacy against MCF-7 breast cancer cells. The study found that specific modifications to the structure significantly enhanced cytotoxicity compared to controls .

Case Study 2: Antimicrobial Screening

A comprehensive screening of oxadiazole derivatives against bacterial strains was conducted by researchers at a university laboratory. The results indicated that certain derivatives showed potent activity against Bacillus subtilis and Escherichia coli, suggesting a viable pathway for developing new antibiotics .

Case Study 3: Photophysical Application

Research conducted on the photophysical properties of thiazole-containing compounds indicated their potential use in OLED technology. The study highlighted how structural variations could lead to improved efficiency and stability in light-emitting applications .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 5-((4-(3,4-dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole?

Answer:
The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Thiazole Ring Formation : React α-haloketones with thiourea derivatives under acidic/basic conditions to form the thiazole core .
  • Oxadiazole Cyclization : Use carbodiimide or nitrile oxide cycloaddition methods. For example, coupling a thiazole-methyl intermediate with a 4-ethoxyphenyl-substituted amidoxime under reflux in anhydrous ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity.
    Optimal conditions include controlled temperature (70–90°C), inert atmosphere (N₂/Ar), and catalysts like triethylamine for cyclization efficiency .

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Answer:
A combination of techniques is essential:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃ and thiazole protons at δ 7.2–8.1 ppm) .
  • FT-IR : Verify functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion consistency .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to validate stoichiometry .

Advanced: How can molecular docking studies predict the biological activity of this compound, and what computational parameters are critical?

Answer:
Molecular docking evaluates binding affinity to target proteins (e.g., enzymes or receptors). Key steps:

  • Protein Preparation : Retrieve 3D structures from PDB (e.g., COX-2 for anti-inflammatory studies). Optimize by removing water and adding hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.
  • Docking Parameters : Use AutoDock Vina with a grid box covering the active site. Set exhaustiveness to 20 for accuracy .
  • Validation : Compare docking scores (e.g., ΔG ≈ −8.5 kcal/mol) with known inhibitors. A study on analogous triazole-thiadiazole hybrids showed promising COX-2 inhibition (IC₅₀ ≈ 2.1 µM) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) require systematic analysis:

  • Isomerism Check : Rule out tautomerism (e.g., oxadiazole-thione vs. oxadiazole) via variable-temperature NMR .
  • Impurity Analysis : Use HPLC-MS to detect byproducts. Adjust recrystallization solvents (e.g., DMSO/water) to remove polar impurities .
  • X-ray Crystallography : Definitive confirmation of structure if ambiguity persists .
    For example, a study on triazole-thiadiazole derivatives resolved conflicting NMR signals by identifying rotational restrictions in the thioether linkage .

Advanced: What strategies are effective for designing derivatives of this compound to enhance bioactivity?

Answer:
Structure-activity relationship (SAR) studies guide derivatization:

  • Substituent Modification : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to improve enzyme binding .
  • Hybridization : Fuse with benzimidazole or pyrimidine rings to enhance pharmacokinetic properties .
  • Bioisosterism : Substitute oxadiazole with 1,3,4-thiadiazole to modulate solubility and metabolic stability .
    A SAR analysis of triazole-thiadiazole analogs demonstrated that 3,4-dimethylphenyl substitution increased antimicrobial activity by 40% compared to unsubstituted derivatives .

Advanced: How can solubility and bioavailability challenges be addressed for in vivo studies?

Answer:
Methodological approaches include:

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption .
    A study on similar oxadiazole derivatives achieved a 3.5-fold increase in bioavailability using β-cyclodextrin complexation .

Advanced: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:
Use cell-based assays to screen for cytotoxicity and mechanism:

  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays .
  • Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest .
    A triazole-thiadiazole hybrid showed IC₅₀ = 12.3 µM against MCF-7 cells via mitochondrial apoptosis pathways .

Advanced: How can computational methods optimize reaction pathways for scaled-up synthesis?

Answer:
Apply ICReDD’s reaction design framework:

  • Quantum Chemical Calculations : Use Gaussian 16 to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts.
  • Microreactor Systems : Implement continuous flow synthesis for reproducibility and yield improvement (e.g., 85% yield in <2 hours) .

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